molecular formula C11H24BrO3P B607110 Diethyl 7-bromoheptylphosphonate CAS No. 100462-73-5

Diethyl 7-bromoheptylphosphonate

Cat. No.: B607110
CAS No.: 100462-73-5
M. Wt: 315.19
InChI Key: RWOSPHWPPFSFDO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Diethyl 7-bromoheptylphosphonate is primarily used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound acts as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a large protein complex that degrades unneeded or damaged proteins, leading to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, and plays a crucial role in a variety of cellular processes, including cell cycle progression, apoptosis, and DNA repair .

Result of Action

The action of this compound, as part of a PROTAC, results in the degradation of the target protein . This can have a variety of effects at the molecular and cellular level, depending on the function of the target protein. For example, if the target protein is a key player in a disease process, its degradation could potentially halt or slow the progression of the disease.

Biochemical Analysis

Biochemical Properties

Diethyl 7-bromoheptylphosphonate plays a significant role in biochemical reactions, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) . It interacts with enzymes, proteins, and other biomolecules through its functional groups, which include a bromine atom and ester groups . These interactions facilitate the formation of stable bio-conjugates, making it a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes by acting as a non-cleavable linker in bio-conjugation . It affects cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted degradation of specific proteins . This targeted degradation can lead to changes in cellular function, making it a useful compound for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a PROTAC linker. It binds to target proteins and E3 ubiquitin ligases, facilitating the ubiquitination and subsequent degradation of the target proteins . This process is crucial for regulating protein levels within cells and can influence various cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability under recommended storage conditions, typically at -20°C . Over time, its effects on cellular function can be observed through in vitro and in vivo studies. Long-term exposure to this compound may lead to sustained changes in protein levels and cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it can effectively target and degrade specific proteins without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in metabolic pathways related to protein degradation . It interacts with enzymes and cofactors that facilitate the ubiquitination process, leading to the breakdown of target proteins . This interaction can affect metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, ensuring that it reaches its target sites for effective bio-conjugation .

Subcellular Localization

This compound is localized within specific subcellular compartments, depending on its targeting signals and post-translational modifications . These modifications direct it to particular organelles, where it can exert its effects on protein degradation and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of diethyl 7-bromoheptylphosphonate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Biological Activity

Diethyl 7-bromoheptylphosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, highlighting key findings from studies, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H18BrO4PC_9H_{18}BrO_4P and a molecular weight of approximately 295.12 g/mol. Its structure includes a phosphorus atom bonded to two ethyl groups and a bromoheptyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bromo group enhances nucleophilic substitution reactions, facilitating the compound's engagement with amines, thiols, and other functional groups on biomolecules. This reactivity is crucial for its applications in drug delivery and bioconjugation processes .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways and the induction of oxidative stress .

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis
MCF-7 (breast cancer)20Disruption of metabolic pathways
A549 (lung cancer)12Oxidative stress induction

Enzyme Inhibition

This compound has also been studied for its effects on enzyme activity. It has been shown to inhibit certain phosphatases and kinases, which are critical for cell signaling and metabolism. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in therapeutic contexts .

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value ranging from 12 to 20 µM across different cell types. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Metabolic Regulation : Another investigation focused on the compound's role in modulating metabolic pathways related to glucose metabolism. The findings suggested that this compound enhances insulin sensitivity and glucose uptake in liver cells, indicating potential applications in treating metabolic disorders such as diabetes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics, with studies indicating high gastrointestinal absorption rates. The compound's lipophilicity allows it to cross biological membranes effectively, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

1-bromo-7-diethoxyphosphorylheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSPHWPPFSFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCCCCCBr)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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